N-(6-((4-(4-甲基哌嗪-1-基)-4-氧代丁基)硫代)哒嗪-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide, also known as MPPT, is a chemical compound with potential applications in scientific research. MPPT is a pyridazine derivative that has been synthesized using various methods.
科学研究应用
Anti-Tubercular Agent
This compound has been evaluated for its potential as an anti-tubercular agent . It is part of a series of novel derivatives designed to combat Mycobacterium tuberculosis H37Ra , the causative agent of tuberculosis (TB). These derivatives have shown significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-TB drugs .
Non-Toxicity to Human Cells
The cytotoxicity of these compounds has been tested on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells , which is a crucial factor in drug development, ensuring that potential medications do not harm the patient’s healthy cells while targeting the disease-causing agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the molecular interactions of these derivatives. These studies are essential for predicting how the compound will interact with biological targets, which is a key step in the drug design and discovery process. The results from these studies support the suitability of these compounds for further development .
Development of Single Crystals
Single crystals of certain derivatives have been developed, which is an important step in the characterization of new compounds. These crystals can be used for detailed structural analysis, which helps in understanding the properties and potential applications of the compound .
Analogues of Pyrazinamide
The compound is related to pyrazinamide (PZA) , a well-known first-line prodrug used in the treatment of active TB. The analogues of pyrazine and pyrazinamide, such as this compound, have been reported to exhibit higher anti-TB activity against Mycobacterium tuberculosis .
Potential for Shortening TB Therapy
Given its relation to pyrazinamide and its promising anti-tubercular activity, this compound could potentially be used to shorten TB therapy. This would be a significant advancement in the treatment of TB, which typically requires long-term medication .
Resistance to First-Line Drugs
The development of new anti-TB drugs like this compound is crucial due to the increasing resistance to first-line drugs such as rifampicin and isoniazid . New compounds with different mechanisms of action are needed to combat multi-drug resistant TB .
Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Another potential application of this compound is as an inhibitor of VEGFR2 , which is involved in tumor angiogenesis. This suggests that the compound could have applications in cancer therapy, particularly in targeting the blood vessels that supply nutrients to tumors .
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
It’s likely that the compound’s interaction with its targets leads to the inhibition of mycobacterium tuberculosis growth .
属性
IUPAC Name |
N-[6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-12(21)16-13-5-6-14(18-17-13)23-11-3-4-15(22)20-9-7-19(2)8-10-20/h5-6H,3-4,7-11H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPUNJQWLXYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。